Synthetic Utility: 7-Chloro Core as the Exclusive Tolvaptan Intermediate
In the patented industrial synthesis of tolvaptan (OPC-41061), the 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a required intermediate for constructing the active pharmaceutical ingredient [1]. The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine or 8-chloro regioisomer cannot be used because the 7-chloro substitution pattern is essential for achieving the correct regiochemistry during subsequent acylation and functionalization steps. Substitution with an alternative benzazepine core would yield a different final compound, failing to meet the defined pharmacopeial specifications for tolvaptan.
| Evidence Dimension | Process suitability for tolvaptan API manufacture |
|---|---|
| Target Compound Data | Required intermediate; yields tolvaptan (CAS 150683-30-0) with defined purity |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine or 8-chloro analog |
| Quantified Difference | Not applicable — comparator produces a structurally distinct final compound |
| Conditions | Industrial multi-step synthesis as described in Otsuka patent JPH1121241A [1] |
Why This Matters
Procurement of the exact 7-chloro regioisomer is mandatory for executing validated tolvaptan synthetic routes and meeting regulatory starting material definitions.
- [1] Otsuka Pharmaceutical Co., Ltd. Solid Preparation Composition. Japanese Patent JPH1121241A, January 26, 1999. View Source
